3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core substituted with chloro, fluoro, and trifluoromethyl groups
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzothiophene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Halogenation: Introduction of chloro and fluoro substituents can be achieved through halogenation reactions using appropriate halogenating agents.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Sorafenib: A kinase inhibitor used in cancer treatment, which also contains a trifluoromethyl group.
Fluazifop-butyl: An herbicide with a trifluoromethylpyridine moiety.
Pexidartinib: A kinase inhibitor with a trifluoromethyl group, used in the treatment of certain cancers.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF4NOS/c17-13-12-10(18)2-1-3-11(12)24-14(13)15(23)22-9-6-4-8(5-7-9)16(19,20)21/h1-7H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORLQHJHMJTOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CC=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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